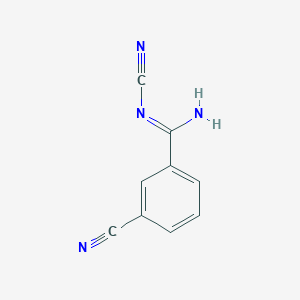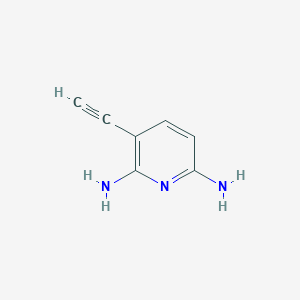
3-Ethynylpyridine-2,6-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Ethynylpyridine-2,6-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular formula of this compound is C7H7N3. The molecular weight is 133.15 g/mol.Chemical Reactions Analysis
The use of diamine-based ligands has been important in advances in copper-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 170.5±13.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, enthalpy of vaporization of 39.0±3.0 kJ/mol, and flash point of 57.5±12.4 °C .Applications De Recherche Scientifique
Helix-Rotaxane Hybrid Systems
Researchers have utilized m-ethynylpyridine oligomers, related to 3-ethynylpyridine-2,6-diamine, in the stabilization of helical structures through mechanical crosslinking. This has led to the development of helix-rotaxane hybrid systems, which show potential in the creation of chiral ethynylpyridine helices, useful in materials science and molecular engineering (Hirokane et al., 2017).
Development of Polyimides
The synthesis of various polyimides using diamines including pyridine derivatives has been a focal point of research. These polyimides demonstrate significant solubility in common solvents, exceptional thermal stability, and potential for applications in electronics and materials science (Liaw et al., 2007). Additionally, fluorescent poly(pyridine-imide) films have been developed for potential use in sensing applications (Wang et al., 2008).
Synthesis of Novel Polyimides
Research has been conducted on the synthesis of novel polyimides using aromatic diamine monomers containing pyridine units. These polyimides have shown promising properties for advanced material applications, including high thermal stability and predominantly amorphous structures, which could be beneficial in a range of industrial applications (Zhang et al., 2005).
Fluorinated Polyimides
Studies on novel fluorinated polyimides derived from diamine monomers including pyridine derivatives have shown these materials to possess low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).
Protonation-Induced Fluorescence
Research on polyimides containing pyridine and triphenylamine groups has revealed interesting optical properties. These materials demonstrate protonation-induced fluorescence, suggesting potential applications in optical materials and sensors (Wang et al., 2008).
Mécanisme D'action
Mode of Action
It is known that diamine-based compounds can inhibit certain types of oxidases , but whether this applies to 3-Ethynylpyridine-2,6-diamine specifically is not clear
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, which are structurally similar to this compound, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities
Safety and Hazards
Orientations Futures
The molecular ruby [Cr(ddpd)2]3+ (ddpd = N,N′-dimethyl-N,N′-dipyridin-2-ylpyridine-2,6-diamine) shows intense long-lived near-infrared (NIR) phosphorescence from metal-centered spin-flip states . This suggests potential future directions in the development of near-infrared emitters using early 3d metals .
Propriétés
IUPAC Name |
3-ethynylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWBCLZSGCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717384 | |
| Record name | 3-Ethynylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936342-42-6 | |
| Record name | 3-Ethynylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
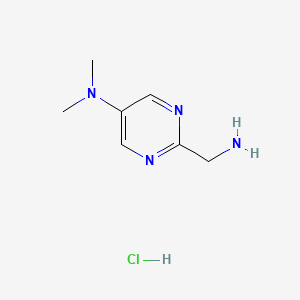
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

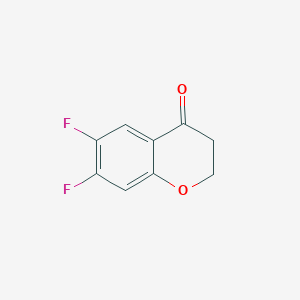
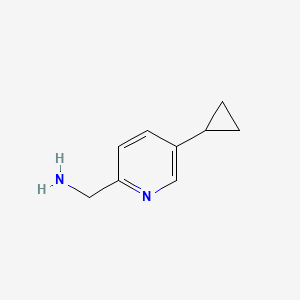
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)
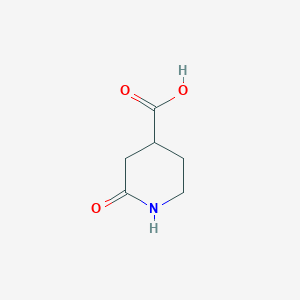
![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)



